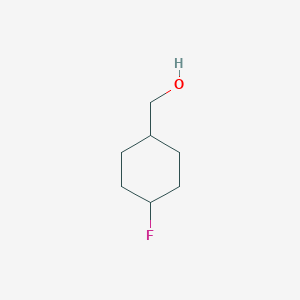
3-(S-甲基磺酰亚胺基)苯甲酸甲酯
描述
Synthesis Analysis
The synthesis of compounds related to "Methyl 3-(S-methylsulfonimidoyl)benzoate" involves various strategies, including radical relay and electrophilic substitution reactions. For instance, the synthesis of 3-(methylsulfonyl)benzo[b]thiophenes is achieved through a radical relay strategy, where methyl(2-alkynylphenyl)sulfanes react with sodium metabisulfite in the presence of a photocatalyst under visible light irradiation. This process generates a methyl radical that combines with sulfur dioxide to afford methylsulfonyl-containing compounds . Additionally, S-(Methyl-d3) arylsulfonothioates are synthesized from d4-MeOH and serve as deuterated methylthiolating reagents, which can undergo trideuteromethylthiolation with various nucleophiles or electrophiles .
Molecular Structure Analysis
The molecular structure of compounds similar to "Methyl 3-(S-methylsulfonimidoyl)benzoate" can be characterized by spectroscopic methods. For example, alkyl-3-[(substituted phenylthio)methyl] benzoates and their phenyl sulfonyl derivatives have been identified using UV, IR, and 1HNMR spectroscopy. These studies reveal a linear relationship between the chemical shift of the benzylic protons and the Hammett constants, indicating the influence of substituents on the electronic environment of the benzyl group .
Chemical Reactions Analysis
The chemical reactivity of related sulfone and sulfonyl compounds is diverse. Trifluoromethanesulfonic acid catalyzes the Friedel–Crafts acylation of aromatics with methyl benzoate, leading to benzophenone derivatives . Similarly, sulfonic acid functionalized imidazolium salts in conjunction with FeCl3 catalyze the synthesis of benzimidazoles from benzene-1,2-diamine and aromatic aldehydes . These reactions demonstrate the versatility of sulfone and sulfonyl groups in facilitating various organic transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfone and sulfonyl derivatives are influenced by their functional groups. For instance, 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate, a Brønsted ionic liquid, catalyzes the synthesis of 13-aryl-12H-benzo[f]indeno[1,2-b]quinoline-12-one derivatives under solvent-free conditions, showcasing its efficiency and reusability . The stability and scalability of S-(Methyl-d3) arylsulfonothioates highlight their robustness as reagents for direct trideuteromethylthiolation . These properties are crucial for the practical application of these compounds in chemical synthesis.
科学研究应用
合成与催化
- 3-(S-甲基磺酰亚胺基)苯甲酸甲酯及其衍生物参与了多种合成过程。例如,苯甲酸甲酯在三氟甲磺酸的存在下与芳香族化合物反应,生成二苯甲酮衍生物 (Hwang, Prakash, & Olah, 2000).
光重排和光催化
- 4'-甲苯基-2-甲基磺酰硫代苯甲酸酯等化合物经过光重排形成噻吨酮衍生物,突出了它们在光诱导芳香取代反应中的潜力 (Martens & Praefcke, 1974).
环境和生物应用
- 类似化合物苯甲酸甲酯可作为伯克霍尔德菌属水解的底物,该菌株从土壤中分离得到。这种细菌可以水解酯键,表明其在生物修复过程中的潜力 (Philippe, Vega, & Bastide, 2001).
分析化学与光谱学
- 对苯甲酸甲酯进行了分析研究,例如红外光谱流动反应器分析,这可以深入了解类似化合物 3-(S-甲基磺酰亚胺基)苯甲酸甲酯在类似条件下的行为 (King & Strojny, 1982).
光化学
- 已经合成并研究了涉及 3-(S-甲基磺酰亚胺基)苯甲酸甲酯衍生物的光致变色钌亚砜配合物,因为它们处于激发态畸变,表明在光化学中的应用 (McClure, Abrams, & Rack, 2010).
安全和危害
“Methyl 3-(S-methylsulfonimidoyl)benzoate” is classified as harmful . The hazard statements include H302, H315, H319, H335 , indicating that it is harmful if swallowed and can cause skin and eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding formation of dust and aerosols .
属性
IUPAC Name |
methyl 3-(methylsulfonimidoyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-13-9(11)7-4-3-5-8(6-7)14(2,10)12/h3-6,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHYRMLFEIFTTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)S(=N)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1027730-86-4 | |
| Record name | methyl 3-[imino(methyl)oxo-lambda6-sulfanyl]benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-7-(4-nitrophenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2538784.png)
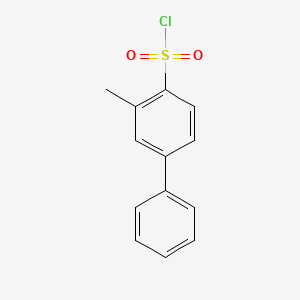
![N-(2,4-dimethylphenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2538787.png)


![2-(4-Chlorophenyl)-3-({[(cyclopropylcarbonyl)oxy]imino}methyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2538792.png)
![N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide](/img/structure/B2538793.png)

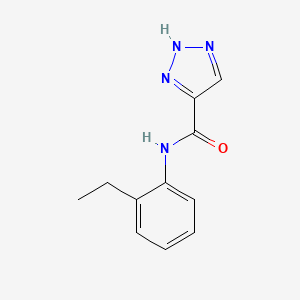
![3-{(E)-3-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-oxo-1-propenyl}-1-methylpyridinium iodide](/img/structure/B2538800.png)
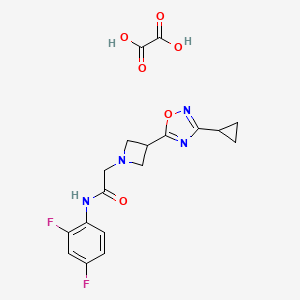
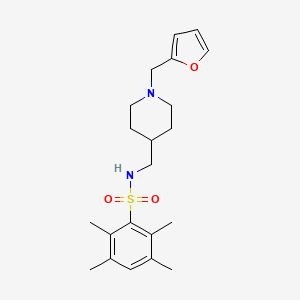
![N-(2,4-dimethylphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2538804.png)
